molecular formula C8H4I2N2O B034234 6,8-Diiodoquinazolin-4(1H)-one CAS No. 100540-61-2

6,8-Diiodoquinazolin-4(1H)-one

Cat. No.: B034234
CAS No.: 100540-61-2
M. Wt: 397.94 g/mol
InChI Key: BKXIKKIMTDJQTM-UHFFFAOYSA-N
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Description

6,8-Diiodoquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H4I2N2O It is a derivative of quinazolinone, characterized by the presence of two iodine atoms at the 6th and 8th positions of the quinazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diiodoquinazolin-4(1H)-one typically involves the iodination of quinazolinone derivatives. One common method includes the reaction of quinazolin-4(1H)-one with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Diiodoquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as tetrahydrofuran or toluene.

Major Products Formed

    Substitution Reactions: Products include quinazolinone derivatives with various functional groups replacing the iodine atoms.

    Oxidation and Reduction Reactions: Products include quinazolinone derivatives with different oxidation states or reduced forms of the quinazolinone ring.

    Coupling Reactions: Products include biaryl or alkyne derivatives of quinazolinone.

Scientific Research Applications

6,8-Diiodoquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its iodine atoms make it a versatile intermediate for various coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its derivatives are tested for pharmacological activities and therapeutic efficacy.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 6,8-Diiodoquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Iodoquinazolin-4(1H)-one: A mono-iodinated derivative with similar chemical properties but different reactivity due to the presence of only one iodine atom.

    8-Iodoquinazolin-4(1H)-one: Another mono-iodinated derivative with distinct reactivity and applications.

    Quinazolin-4(1H)-one: The parent compound without iodine atoms, used as a reference for studying the effects of iodination.

Uniqueness

6,8-Diiodoquinazolin-4(1H)-one is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and biological activity. The diiodination enhances its potential for various coupling reactions and increases its binding affinity to biological targets. This makes it a valuable compound for developing new materials, drugs, and chemical processes.

Properties

IUPAC Name

6,8-diiodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIKKIMTDJQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405403
Record name 4(3H)-Quinazolinone,6,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100540-61-2
Record name 4(3H)-Quinazolinone,6,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIIODO-QUINAZOLIN-4-OL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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